Human nNOS Inhibition (EC50 = 6 μM) by 1-(2-Nitro-3-thienyl)piperazine
1-(2-Nitro-3-thienyl)piperazine demonstrates measurable inhibitory activity against human neuronal nitric oxide synthase (nNOS), with an EC50 of 6,000 nM (6 μM) in a cell-based assay measuring ionomycin-induced nitric oxide production in HEK293 cells expressing human nNOS [1]. This activity is notable when contrasted with structurally related nitrothiophene-piperazine derivatives, such as 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride, which primarily exhibits anti-leishmanial or autophagy-inhibitory activity rather than NOS engagement .
| Evidence Dimension | nNOS inhibition (EC50) |
|---|---|
| Target Compound Data | 6,000 nM |
| Comparator Or Baseline | 1-(5-Nitrothiophene-2-carbonyl)piperazine hydrochloride: nNOS data not reported; primary activity is anti-leishmanial/autophagy inhibition |
| Quantified Difference | Target compound displays measurable nNOS activity; comparator lacks reported NOS activity |
| Conditions | HEK293 cells expressing human nNOS; ionomycin-induced NO production; 24 hr incubation |
Why This Matters
This nNOS inhibitory activity provides a defined biochemical starting point for medicinal chemistry optimization, distinguishing it from nitrothiophene-piperazine analogs that lack documented NOS engagement.
- [1] BindingDB. BDBM50356485 (CHEMBL1911894). EC50 = 6.00E+3 nM for human nNOS expressed in HEK293 cells. View Source
